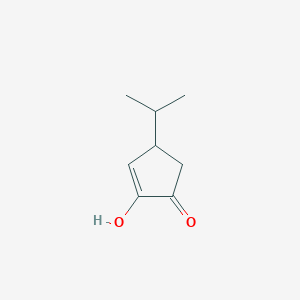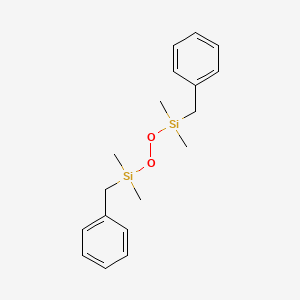
Benzyldimethylsilyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethylsilyl peroxide is an organosilicon compound characterized by the presence of a peroxide functional group attached to a benzyldimethylsilyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyldimethylsilyl peroxide can be synthesized through the reaction of benzyldimethylsilyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzyldimethylsilyl Chloride: This is achieved by reacting benzyl chloride with dimethylchlorosilane.
Peroxidation: The benzyldimethylsilyl chloride is then treated with hydrogen peroxide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peroxide group.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyldimethylsilyl peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often generating free radicals.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzyldimethylsilyl group.
Major Products:
Oxidation: Free radicals or oxidized products such as alcohols or ketones.
Reduction: Alcohols or other reduced species.
Substitution: Compounds with substituted functional groups replacing the benzyldimethylsilyl moiety.
Wissenschaftliche Forschungsanwendungen
Benzyldimethylsilyl peroxide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing peroxide groups into organic molecules, facilitating the formation of various oxidized products.
Materials Science: The compound can be used in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s ability to generate free radicals may be explored for potential therapeutic uses.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of benzyldimethylsilyl peroxide primarily involves the cleavage of the peroxide bond to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals can oxidize other molecules by abstracting hydrogen atoms or adding to double bonds.
Substitution: The free radicals can initiate substitution reactions by attacking nucleophilic sites on other molecules.
Molecular Targets and Pathways: The primary molecular targets are the chemical bonds in organic molecules that can be oxidized or substituted by the generated free radicals. The pathways involved include radical chain reactions, where the initial free radicals propagate the reaction by generating new radicals.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Similar in having a peroxide group, but differs in the presence of a benzoyl group instead of a benzyldimethylsilyl group.
Dimethylphenylsilyl Peroxide: Similar in having a silyl peroxide structure, but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyldimethylsilyl peroxide is unique due to the presence of both a benzyl group and a dimethylsilyl group, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
58061-21-5 |
|---|---|
Molekularformel |
C18H26O2Si2 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
benzyl-[benzyl(dimethyl)silyl]peroxy-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,15-17-11-7-5-8-12-17)19-20-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
JCCUJZQFOSFCBL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC1=CC=CC=C1)OO[Si](C)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


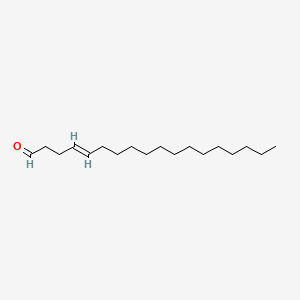
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
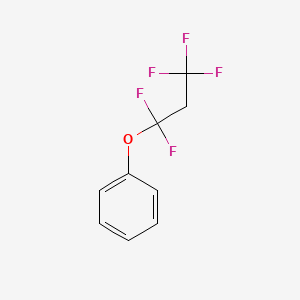
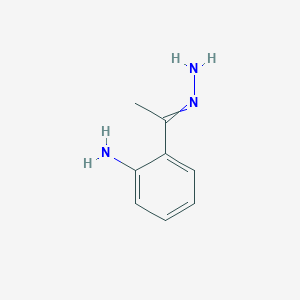


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

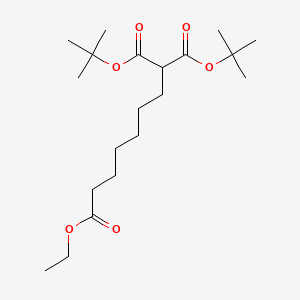

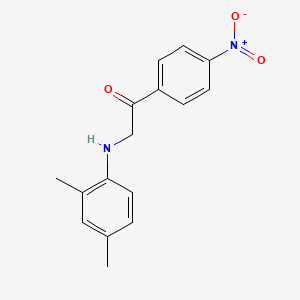
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
